Cas no 83-05-6 (Bis(4-chlorophenyl)acetic Acid)

Bis(4-chlorophenyl)acetic Acid structure
83-05-6 structure
Nombre del producto:Bis(4-chlorophenyl)acetic Acid
Número CAS:83-05-6
MF:C14H10Cl2O2
Megavatios:281.13400220871
CID:722162
PubChem ID:24846425

Bis(4-chlorophenyl)acetic Acid Propiedades químicas y físicas

Nombre e identificación

    • 2,2-Bis(4-chlorophenyl)acetic acid
    • 4.4'-DDA
    • 4,4′-DDA
    • Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-
    • Bis(4-chlorophenyl)acetic acid
    • p,p'-DDA
    • 4-chloro-.alpha.-(4-chlorophenyl)-Benzeneacetic acid
    • 4-chloro-alpha-(4-chlorophenyl)benzeneacetic acid
    • 4-Chloro-α-(4-chlorophenyl)benzeneacetic acid (ACI)
    • Acetic acid, bis(p-chlorophenyl)- (6CI, 7CI, 8CI)
    • Bis(p-chlorophenyl)acetic acid
    • DDA
    • DDA (degradation product)
    • Di(p-chlorophenyl)acetic acid
    • Dichlorodiphenylacetic acid
    • NSC 4279
    • p,p′-DDA
    • Acetic acid, bis(p-chlorophenyl)-
    • WLN: QYVR DG&R DG
    • Benzeneacetic acid, 4-chloro-.alpha.-(4-chlorophenyl)-
    • Maybridge1_006953
    • MFCD00004248
    • 2,2-Bis(p-chlorophenyl)acetic acid
    • BRN 1913593
    • NCGC00164026-01
    • 4,4'-DDA, PESTANAL(R), analytical standard
    • N0U8S29G6E
    • BBL034637
    • NCGC00164026-02
    • CS-0134772
    • SR-01000389220-2
    • 4-CHLORO-.ALPHA.-(4-CHLOROPHENYL)BENZENEACETIC ACID
    • NCGC00255690-01
    • NSC-4279
    • 2,2-Bis(4-chlorophenyl)aceticacid
    • CHEMBL1879491
    • EINECS 201-451-8
    • CAS-83-05-6
    • Bis(4'-chlorophenyl)acetate
    • AI3-07573
    • Bis(p-chlorphenyl)essigsaeure [German]
    • Tox21_301432
    • 2,2-bis-(4-chloro-phenyl)-acetic acid
    • Oprea1_249828
    • SCHEMBL467546
    • SR-01000389220
    • AB01331060-02
    • Bis(4-chlorophenyl)acetic acid, 98%
    • p,p'-Dichlorodiphenylacetic acid
    • Bis-(4-chloro-phenyl)-acetic acid
    • SR-01000389220-1
    • AS-62049
    • W-200512
    • CHEBI:28139
    • UNII-N0U8S29G6E
    • C06640
    • HMS561E01
    • Q27103524
    • CCG-45383
    • STL415948
    • AKOS001584787
    • DTXSID3040699
    • NSC4279
    • NS00005027
    • 4,4'-DDA
    • DDA, P,P'-
    • Bis(p-chlorphenyl)essigsaeure
    • bis(4-chlorophenyl) acetic acid
    • G72323
    • GEO-02561
    • 2,2-bis(4-chlorophenyl)-acetic acid
    • Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-
    • DTXCID1020699
    • Acetic acid, bis-(4-chlorophenyl)
    • 83-05-6
    • Bis(4-chlorophenyl)acetic Acid
    • MDL: MFCD00004248
    • Renchi: 1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
    • Clave inchi: YIOCIFXUGBYCJR-UHFFFAOYSA-N
    • Sonrisas: O=C(C(C1C=CC(Cl)=CC=1)C1C=CC(Cl)=CC=1)O

Atributos calculados

  • Calidad precisa: 280.00600
  • Masa isotópica única: 280.006
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 3
  • Complejidad: 258
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 37.3
  • Xlogp3: 4.5
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: White crystals
  • Denso: 1.2624 (rough estimate)
  • Punto de fusión: 167-169 °C (lit.)
  • Punto de ebullición: 392.54°C (rough estimate)
  • Punto de inflamación: 202.6°C
  • índice de refracción: 1.4730 (estimate)
  • PSA: 37.30000
  • Logp: 4.20990
  • Disolución: Uncertain

Bis(4-chlorophenyl)acetic Acid Información de Seguridad

  • Símbolo: GHS07 GHS08
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302 + H312 + H332-H351
  • Declaración de advertencia: P280
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 20/21/22-40
  • Instrucciones de Seguridad: 7-22-36-45
  • Rtecs:AF5475000
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
  • Nivel de peligro:IRRITANT
  • Términos de riesgo:R20/21/22

Bis(4-chlorophenyl)acetic Acid Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Bis(4-chlorophenyl)acetic Acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A652883-5g
2,2-Bis(4-chlorophenyl)acetic acid
83-05-6 95%
5g
$240.0 2024-07-24
Aaron
AR003OYF-250mg
Bis(4-chlorophenyl)acetic acid
83-05-6 95%
250mg
$27.00 2025-01-22
Aaron
AR003OYF-1g
Bis(4-chlorophenyl)acetic acid
83-05-6 95%
1g
$77.00 2025-01-22
abcr
AB249767-5g
Bis(4-chlorophenyl)acetic Acid, 95%; .
83-05-6 95%
5g
€450.00 2024-04-16
A2B Chem LLC
AB71211-250mg
Bis(4-chlorophenyl)acetic acid
83-05-6 95%
250mg
$19.00 2024-04-19
1PlusChem
1P003OQ3-100mg
bis(4-chlorophenyl)acetic acid
83-05-6 98%;RG
100mg
$39.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205412-1g
2,2-Bis(4-chlorophenyl)acetic acid
83-05-6 98%
1g
¥1053.00 2024-07-28
TRC
B055885-500mg
Bis(4-chlorophenyl)acetic Acid
83-05-6
500mg
$ 335.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-238973-250 mg
4,4'-DDA,
83-05-6
250MG
¥647.00 2023-07-11
TRC
B055885-250mg
Bis(4-chlorophenyl)acetic Acid
83-05-6
250mg
$ 205.00 2022-06-07

Bis(4-chlorophenyl)acetic Acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water ;  134 - 137 °C
1.2 Reagents: Sulfuric acid
Referencia
Potassium hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water ;  134 - 137 °C
1.2 Reagents: Sulfuric acid
Referencia
Potassium Hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  0 °C; 12 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
Referencia
Metal-Free Hydrosilylation of Ketenes with Silicon Electrophiles: Access to Fully Substituted Aldehyde-Derived Silyl Enol Ethers
Roy, Avijit ; et al, Chemistry - A European Journal, 2021, 27(32), 8273-8276

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water
2.1 Reagents: Sulfuric acid Solvents: Water
Referencia
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  -10 °C; 0.5 - 3 h, rt
Referencia
Palladium-Catalyzed Enantioselective Isodesmic C-H Iodination of Phenylacetic Weinreb Amides
Wang, Hang; et al, Angewandte Chemie, 2023, 62(20),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; 3 - 4 h, rt
1.2 Reagents: Water ;  rt
2.1 Catalysts: Cobalt chloride (CoCl2) ;  overnight, 60 °C
3.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
3.2 Reagents: Water
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
4.2 overnight, 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
1.2 overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water
Referencia
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Pyridine, 4-ethenyl-, homopolymer, 1,1,1-trifluoromethanesulfonate ;  0 °C; 0 °C → rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Referencia
Taming of superacids: PVP-triflic acid as an effective solid triflic acid equivalent for Friedel-Crafts hydroxyalkylation and acylation
Prakash, G. K. Surya; et al, Journal of Fluorine Chemistry, 2015, 171, 102-112

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  0.5 h, 0 °C; 12 h, 80 °C
Referencia
Rh-Catalyzed annulations of N-methoxybenzamides with ketenimines: synthesis of 3-aminoisoindolinones and 3-diarylmethyleneisoindolinones with strong aggregation induced emission properties
Zhou, Xiaorong; et al, Chemical Communications (Cambridge, 2016, 52(70), 10676-10679

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid Solvents: Diethylene glycol ,  Water
Referencia
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
Carboxylation of alcohols with carbon monoxide supersaturated in strong acid. Facile synthesis of 2,2-bis(4-halophenyl)acetic, -propionic, and related acids
Takahashi, Yukio; et al, Chemistry Letters, 1985, (11), 1733-4

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
1.2 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
2.2 overnight, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: Cobalt chloride (CoCl2) ;  overnight, 60 °C
2.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
2.2 Reagents: Water
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
3.2 overnight, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Bis(4-chlorophenyl)acetic Acid Raw materials

Bis(4-chlorophenyl)acetic Acid Preparation Products

Bis(4-chlorophenyl)acetic Acid Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83-05-6)Bis(4-chlorophenyl)acetic Acid
A840496
Pureza:99%
Cantidad:5g
Precio ($):216.0